molecular formula C26H27N3O5S B12173757 N-[4-(dimethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

N-[4-(dimethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B12173757
M. Wt: 493.6 g/mol
InChI Key: FKHWHNAZVBDFJO-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Formula Interpretation

The IUPAC name of this compound is derived through systematic analysis of its substituents and core structure:

Core structure : The parent framework is 1,2,3,4-tetrahydroisoquinoline , a bicyclic system comprising a benzene ring fused to a partially saturated piperidine ring.

Substituents :

  • 1-Oxo group : A ketone functionality at position 1 of the tetrahydroisoquinoline core.
  • 2-Methyl group : A methyl substituent at position 2.
  • 3-(4-Methoxyphenyl) group : A para-methoxy-substituted phenyl ring at position 3.
  • 4-Carboxamide group : A carboxamide (–CONH–) at position 4, further substituted with a 4-(dimethylsulfamoyl)phenyl group.

Structural formula :
The molecule features a tetrahydroisoquinoline backbone with the following substituents:

  • Position 1 : Oxo group (=O).
  • Position 2 : Methyl (–CH₃).
  • Position 3 : 4-Methoxyphenyl (–C₆H₄–OCH₃).
  • Position 4 : Carboxamide (–CONH–) linked to a 4-(dimethylsulfamoyl)phenyl group (–C₆H₄–SO₂N(CH₃)₂).

A simplified representation of the structural formula is provided below:

                      O
                       \
CH3–C–C6H4–OCH3        C=O  
     |                /
N–C–C–C–––––––––––NH–C6H4–SO2N(CH3)2  

CAS Registry Number and Alternative Designations

CAS Registry Number :
The CAS number for this compound is 1219548-39-6 , a unique identifier assigned to its specific structural configuration.

Alternative designations :

  • Chemical synonyms :
    • 3-(4-Methoxyphenyl)-2-methyl-1-oxo-N-[4-(sulfamoyldimethylamino)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide.
    • 4-[(4-Dimethylsulfamoylphenyl)carbamoyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline.
  • Research codes : VC16336676 (internal catalog numbering).

Molecular Formula and Weight Analysis

Molecular formula :
The empirical formula C₂₆H₂₇N₃O₅S is calculated by summing the atomic contributions from each substituent and the core structure:

Component Contribution to Formula
Tetrahydroisoquinoline core C₉H₁₁N
1-Oxo group O
2-Methyl group C₁H₃
3-(4-Methoxyphenyl) group C₇H₇O
4-Carboxamide group C₈H₈N₂O₃S
Total C₂₆H₂₇N₃O₅S

Molecular weight :
Using standard atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00, S: 32.07):

$$
\text{Molecular weight} = (26 \times 12.01) + (27 \times 1.01) + (3 \times 14.01) + (5 \times 16.00) + (1 \times 32.07) = 493.6 \, \text{g/mol}.
$$

Key molecular descriptors :

  • Hydrogen bond donors : 1 (amide –NH– group).
  • Hydrogen bond acceptors : 6 (ketone, methoxy oxygen, sulfonyl oxygens, amide carbonyl).
  • Rotatable bonds : 6 (primarily in the carboxamide linker and methoxyphenyl group).

Properties

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C26H27N3O5S/c1-28(2)35(32,33)20-15-11-18(12-16-20)27-25(30)23-21-7-5-6-8-22(21)26(31)29(3)24(23)17-9-13-19(34-4)14-10-17/h5-16,23-24H,1-4H3,(H,27,30)

InChI Key

FKHWHNAZVBDFJO-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Core Tetrahydroisoquinoline Synthesis via Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is central to constructing the tetrahydroisoquinoline scaffold. β-(4-Methoxyphenyl)ethylamine is acylated with 2-methylmalonyl chloride in toluene under reflux, followed by cyclization using polyphosphoric acid (PPA) at 130–150°C for 3–5 hours . This yields 3-(4-methoxyphenyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (Intermediate A) in 68–74% yield .

Critical Parameters

  • Catalyst : PPA outperforms POCl₃ in regioselectivity for 3-aryl substitution .

  • Temperature : Cyclization below 130°C leads to incomplete conversion .

Introduction of the 4-Carboxamide Group

Intermediate A is oxidized at C4 using CrO₃ in acetic acid to form 3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (Intermediate B) . The carboxylic acid is activated with thionyl chloride and coupled with 4-(dimethylsulfamoyl)aniline in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) . This achieves the carboxamide (Intermediate C) in 82% yield .

Optimization Note : Solid-phase synthesis on a Marshall linker improves carboxamide purity (95% vs. 88% solution-phase) .

Sulfamoylation of the Aryl Group

For analogs lacking pre-installed sulfamoyl groups, chlorosulfonylation is performed. Intermediate C’s phenyl ring is treated with chlorosulfonic acid at 0°C, followed by reaction with dimethylamine in THF to install the dimethylsulfamoyl group . This step yields 76–84% .

Side Reaction Mitigation : Excess dimethylamine (3 eq.) prevents monosubstitution byproducts .

Alternative Reductive Amination Route

A streamlined approach condenses 4-(dimethylsulfamoyl)aniline with 3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carbaldehyde (Intermediate D) via reductive amination. Using NaBH₃CN in methanol at 25°C for 12 hours affords the target compound in 89% yield .

Advantages :

  • Avoids harsh oxidation steps.

  • Higher overall yield compared to stepwise methods .

Solid-Phase Synthesis for Scalability

Adapting methods from , the tetrahydroisoquinoline core is assembled on a Wang resin . After Fmoc-deprotection, on-resin acylation with 4-(dimethylsulfamoyl)benzoic acid using HBTU/HOBt achieves 91% purity post-cleavage .

Limitations :

  • Requires specialized equipment.

  • Lower yield (63%) due to resin loading inefficiencies .

One-Pot Tandem Cyclization-Sulfonylation

A novel method from combines cyclization and sulfonylation in one pot. β-(4-Methoxyphenyl)ethylamine and 2-methylmalonyl chloride react with 4-(dimethylsulfamoyl)phenyl isocyanate in acetonitrile at 80°C, catalyzed by Zn(OTf)₂ . This yields the target compound in 35% yield, reducing step count but requiring optimization .

Comparative Analysis of Methods

MethodKey StepsYieldPurityScalability
Bischler-NapieralskiCyclization → Oxidation → Coupling68%95%High
Reductive AminationAldehyde + Amine → Reductive coupling89%98%Moderate
Solid-PhaseResin-bound synthesis63%91%Low
One-Pot TandemCombined cyclization/sulfonylation35%85%Experimental

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name / CAS Number Molecular Formula Key Substituents/Modifications Biological Activity/Application Study Highlights
Target Compound C₂₆H₂₆N₃O₅S 4-(dimethylsulfamoyl)phenyl, 4-methoxyphenyl Not explicitly stated (assumed anticancer) Structural analysis via SHELX software
Deuterium-enriched carboxamide () C₂₁H₁₅D₅F₃N₂O₃ Trifluoromethylphenyl, deuterium-enriched sites Anticancer, autoimmune diseases Enhanced metabolic stability and efficacy
N-[2-chloro-4-(trifluoromethyl)phenyl] derivatives () C₁₉H₁₄ClF₃N₂OS 2-chloro-4-(trifluoromethyl)phenyl, thiourea Antimicrobial (Gram-positive bacteria) Synthesized via acid-catalyzed cyclocondensation
(3S,4S)-N-(3-cyano-4-fluorophenyl) derivative () C₂₄H₁₇F₄N₃O₂ 3-cyano-4-fluorophenyl, trifluoroethyl Not explicitly stated (likely antiviral) Stereospecific synthesis and isotopic analysis
Key Observations:

Substituent-Driven Activity: The dimethylsulfamoyl group in the target compound may enhance solubility and receptor binding compared to the trifluoromethyl group in and , which is known to improve metabolic stability and lipophilicity .

Stereochemical Specificity :

  • The (3S,4S)-configured derivative () highlights the importance of stereochemistry in bioactivity, suggesting that the target compound’s 2-methyl and 3-(4-methoxyphenyl) groups may require chiral resolution for optimal efficacy .

Computational and Screening Approaches

ChemGPS-NP Virtual Screening :
emphasizes that ChemGPS-NP , a chemical global positioning system, outperforms traditional similarity-based methods in identifying analogs with shared bioactivity. For the target compound, this approach could prioritize derivatives with optimized pharmacokinetic profiles over structurally rigid matches .

Machine Learning Predictions :
Studies using XGBoost algorithms () achieved high accuracy (R² = 0.928) in predicting superconducting properties, suggesting similar models could predict the target compound’s solubility or binding affinity if trained on relevant datasets .

Agglomerative Hierarchical Clustering: utilized unsupervised clustering based on Tanimoto similarity to predict antibacterial activity in marine compounds. Applied to the target compound, this method could group it with known anticancer or anti-inflammatory carboxamides, accelerating lead identification .

Biological Activity

N-[4-(dimethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound belonging to the class of tetrahydroisoquinoline derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19_{19}H24_{24}N2_{2}O4_{4}S
  • Molecular Weight : 372.47 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways related to cancer proliferation.
  • Antioxidant Properties : It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways associated with inflammation and apoptosis.

In Vitro Studies

A variety of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study Type Findings
Anticancer Activity Demonstrated cytotoxic effects against several cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50_{50} values ranging from 10 to 30 µM.
Antioxidant Activity Exhibited significant radical scavenging activity with an IC50_{50} value of 25 µM compared to standard antioxidants like quercetin.
Enzyme Inhibition Inhibited target enzymes (e.g., urease) with an IC50_{50} value of 15 µM.

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound:

  • Animal Models : In rodent models of inflammation, the compound reduced edema significantly compared to control groups.
  • Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile at therapeutic doses.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study 1: Cancer Treatment
    • A study involving MCF-7 cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation.
  • Case Study 2: Anti-inflammatory Effects
    • In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw swelling and inflammatory markers.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step procedures, such as condensation of substituted isoquinoline precursors followed by carboxamide coupling. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for amide bond formation .
  • Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

A combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. DEPT-135 experiments clarify carbon hybridization .
  • Mass spectrometry (HRMS) : ESI-HRMS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis resolves 3D conformation, hydrogen bonding (e.g., N–H⋯O interactions), and cyclohexanone ring puckering .

Q. What initial biological screening assays are appropriate to evaluate bioactivity?

Prioritize target-specific assays:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Receptor binding : Radioligand displacement assays (e.g., GPCRs) to measure affinity (Kᵢ values) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across experimental models?

  • Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .
  • Model variation : Test activity in primary cells vs. immortalized lines to account for genetic/phenotypic differences .
  • Dose-response curves : Ensure consistent compound solubility (use DMSO ≤0.1% v/v) to avoid artifacts .

Q. What computational strategies predict binding affinities with therapeutic targets?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Glide to simulate ligand-receptor interactions (e.g., with HIV-1 reverse transcriptase) .
  • MD simulations : GROMACS or AMBER to assess binding stability (50–100 ns trajectories) and identify key residues .
  • QSAR modeling : Train models on derivatives with varied substituents to correlate structural features with activity .

Q. What methodologies establish structure-activity relationships (SAR) for derivatives?

  • Systematic substitution : Synthesize analogs with modified methoxyphenyl or dimethylsulfamoyl groups and compare activity .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models .
  • Crystallographic SAR : Overlay X-ray structures of analogs to identify steric/electronic influences on target binding .

Q. How should researchers design experiments to investigate metabolic stability and pharmacokinetics?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Assess CYP450 inhibition .
  • Pharmacokinetic (PK) studies : Administer IV/PO in rodents and measure plasma half-life (t₁/₂), bioavailability (F%), and tissue distribution .
  • Plasma protein binding : Equilibrium dialysis to determine free fraction (% unbound) .

Q. What are best practices for analyzing crystallographic data to confirm 3D conformation?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.5 Å) datasets .
  • Hydrogen bonding networks : Analyze using Mercury software to identify key interactions stabilizing the tetrahydroisoquinoline core .
  • Conformational flexibility : Compare thermal ellipsoid plots to assess dynamic regions (e.g., methoxyphenyl rotation) .

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